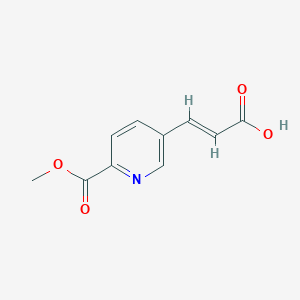

![molecular formula C12H11LiN2O3 B2486942 Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate CAS No. 2243504-89-2](/img/structure/B2486942.png)

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, commonly known as lithium, is a chemical element with the symbol Li and atomic number 3. It is a soft, silvery-white alkali metal that belongs to the group of elements known as the alkali metals. Lithium is widely used in various fields, including the pharmaceutical industry, as it has a wide range of applications due to its unique properties.

Applications De Recherche Scientifique

1. General Routes to Substituted Imidazoles

The synthesis of substituted imidazoles, including those similar to Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, is crucial in the field of organic chemistry. A study by Katritzky et al. (1989) improved the literature routes to certain di(imidazol-4-yl)methanol compounds, highlighting the challenges and advancements in the synthesis of complex imidazoles. These routes are fundamental for creating diverse imidazole-based compounds with potential applications in various scientific fields (Katritzky, Sławiński, Brunner, & Gorun, 1989).

2. Ionic Liquids for Rechargeable Li Batteries

Research into the use of ionic liquids, including those based on imidazoles, for rechargeable lithium batteries is significant. Borgel et al. (2009) examined various ionic liquids with imidazole derivatives as cations, assessing their compatibility with lithium metal anodes and their electrochemical window. This research is vital for developing more efficient and stable rechargeable battery systems (Borgel, Markevich, Aurbach, Semrau, & Schmidt, 2009).

3. Herbicide Precursor Synthesis

The synthesis of herbicide precursors involves the manipulation of imidazole derivatives. Liepa et al. (1992) described the preparation of various methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives from reductive alkylation, highlighting the role of imidazole compounds in the development of new herbicides (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

4. Metallation and Metal-Halogen Exchange in Imidazoles

The metallation and metal-halogen exchange reactions of imidazoles are crucial for synthesizing complex imidazole-based compounds. Iddon and Lim (1983) investigated these reactions, providing essential insights into the manipulation of imidazole structures for various scientific applications (Iddon & Lim, 1983).

5. Alkylation and Acylation of Aminoimidazoles

The alkylation and acylation processes of aminoimidazoles related to nucleotide and thiamine biosynthesis are significant in biochemistry. Mackenzie et al. (1988) studied the treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with various agents, demonstrating the versatility of imidazole derivatives in synthesizing biologically relevant compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).

Propriétés

IUPAC Name |

lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZFQDOJVRXPGE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)